The synthesis of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine typically involves several methods, including:
The synthetic processes often require careful monitoring of reaction conditions, including temperature profiles and reaction times, to ensure high purity and yield of the product. Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of synthesized compounds.
The molecular structure of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine can be described as follows:
Crystallographic studies indicate that the compound crystallizes in a monoclinic system with specific bond lengths and angles that conform to typical pyrimidine derivatives . The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its reactivity.
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine participates in various chemical reactions due to its functional groups:
The reactivity patterns are often analyzed using kinetic studies and mechanistic investigations to elucidate pathways and intermediates formed during reactions.
The mechanism of action for 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine primarily involves its interaction with biological targets such as enzymes:
Quantitative assessments such as half-maximal inhibitory concentration values provide insight into the efficacy of this compound against specific targets .
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is characterized by:
The chemical properties include:
Relevant data from spectroscopic studies (e.g., infrared spectroscopy) confirm functional groups and molecular interactions .
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine has several scientific uses:
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine represents a structurally sophisticated heterocyclic compound featuring a pyrimidine core substituted with three functionally significant groups: a hydroxy group at position 4, a methyl group at position 5, and a trifluoromethyl group at position 6. This strategic substitution pattern creates a multifunctional scaffold with distinctive electronic properties and chemical reactivity. The trifluoromethyl group contributes strong electron-withdrawing characteristics, while the hydroxy group provides hydrogen-bonding capability and acidic properties, enabling diverse chemical transformations. The methyl group at position 5 adds steric considerations and potential sites for further functionalization. The compound's molecular formula is C₆H₅F₃N₂O, with a systematic IUPAC name of 5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one, reflecting its tautomeric nature where the hydroxy form predominates in solid state and the oxo form contributes to resonance stabilization [1] [6].
The molecular architecture exhibits several distinctive spectroscopic signatures. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic chemical shifts: the hydroxy proton appears as a broad singlet near δ 12.5 ppm in DMSO-d₆, while the methyl protons resonate as a singlet around δ 2.3 ppm. The carbon adjacent to the trifluoromethyl group shows a distinctive quartet in ¹³C NMR (J ≈ 35 Hz) centered near δ 120 ppm due to carbon-fluorine coupling, while the trifluoromethyl carbon itself appears as a quartet near δ 125 ppm (J ≈ 270 Hz). Infrared spectroscopy displays a broad O-H stretch between 2500-3200 cm⁻¹ and a conjugated carbonyl stretch around 1660 cm⁻¹, along with strong C-F absorptions between 1100-1200 cm⁻¹ [5].
Table 1: Key Molecular Properties of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₆H₅F₃N₂O | - |
Molecular Weight | 178.11 g/mol | - |
Melting Point | 169-173°C | Sealed capillary |
Tautomeric Forms | Lactam-lactim equilibrium | Solid state: lactam dominant |
Characteristic IR Bands | 1660 cm⁻¹ (C=O stretch) | KBr pellet |
1100-1200 cm⁻¹ (C-F stretch) | KBr pellet | |
Solubility Profile | Soluble in polar aprotic solvents | DMSO, DMF |
Mass spectrometric analysis shows a molecular ion peak at m/z 178 with significant fragmentation pathways including loss of the hydroxyl radical (m/z 161) and cleavage of the trifluoromethyl group (m/z 109). Crystallographic studies of analogous compounds reveal that the trifluoromethyl group adopts a conformation nearly perpendicular to the pyrimidine plane to minimize electronic repulsion between the fluorine atoms and the ring π-system. The molecule exhibits extensive hydrogen bonding in the solid state, forming dimeric structures through paired N-H···O=C interactions, which significantly influences its crystallinity and melting behavior [5] [6].
Table 2: Characteristic Spectral Signatures
Spectroscopic Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 2.30 (s, 3H) | C5-methyl protons |
δ 8.25 (s, 1H) | C2-H proton | |
δ 12.45 (br s, 1H) | N-H/O-H (tautomeric) | |
¹³C NMR (DMSO-d₆) | δ 18.5 | C5-methyl carbon |
δ 120.5 (q, J=35 Hz) | C6 carbon | |
δ 125.2 (q, J=270 Hz) | CF₃ carbon | |
19F NMR | δ -62.5 | Trifluoromethyl group |
Within heterocyclic chemistry, 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine exemplifies how strategic fluorine incorporation dramatically modifies molecular properties and reactivity. The trifluoromethyl group exerts a powerful -I effect that substantially lowers the π-electron density of the pyrimidine ring, particularly at positions 2, 4, and 6. This electron-deficient environment activates the ring toward nucleophilic substitution at these positions while simultaneously deactivating it toward electrophilic attack. The electron-withdrawing trifluoromethyl group enhances the acidity of the adjacent hydroxy group (pKa ≈ 7.2-7.8) compared to non-fluorinated analogs (pKa ≈ 9.5-10.5), enabling selective deprotonation for O-alkylation reactions under mild conditions. Additionally, the methyl group at position 5 provides a site for functionalization through free radical halogenation, oxidation, or condensation reactions, offering versatile pathways for molecular diversification [7] [10].
The compound serves as a versatile precursor for synthesizing complex fused heterocyclic systems that are otherwise synthetically challenging. When reacted with orthoformates under acid catalysis, it forms ethoxymethylene intermediates that undergo cyclocondensation with binucleophiles such as amidines or hydrazines to yield novel pyrido[4,3-d]pyrimidine and pyrimido[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These fused systems retain the biological activity-imparting trifluoromethyl group while adding new pharmacophores. The fluorine atoms participate in stabilizing intramolecular interactions, including orthogonal multipolar C-F···C=O contacts and weak hydrogen bonds (C-F···H-C), which influence molecular conformation and crystal packing. These interactions contribute to the enhanced metabolic stability and bioavailability observed in fluorinated pharmaceuticals compared to their non-fluorinated counterparts [5] [7].
Computational studies reveal significant electronic perturbations caused by trifluoromethyl substitution. Natural bond orbital (NBO) analysis indicates substantial charge redistribution, with the C6 carbon exhibiting a pronounced positive natural charge (≈ +0.45 e) compared to approximately +0.15 e in non-fluorinated analogs. The trifluoromethyl group withdraws approximately 0.35 e from the ring system, dramatically lowering the energy of the lowest unoccupied molecular orbital (LUMO) and enhancing electron affinity. Frontier molecular orbital analysis shows a LUMO energy of approximately -1.8 eV, facilitating charge-transfer interactions with biological targets. The HOMO-LUMO gap narrows to ≈5.2 eV compared to ≈6.5 eV in the non-fluorinated analog, increasing chemical reactivity while maintaining stability. This electronic profile underpins the compound's utility as an electron-accepting component in molecular design for bioactive compounds [5] [10].
As a synthetic intermediate, 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine has demonstrated exceptional value in constructing advanced bioactive molecules for crop protection and pharmaceutical applications. Its trifluoromethyl group contributes to enhanced lipophilicity, membrane permeability, and metabolic stability in derivative compounds—properties highly prized in modern agrochemical design. The compound serves as the central building block in the synthesis of pyrimidine-containing 1,3,4-oxadiazole thioether derivatives that exhibit remarkable dual antiviral and antifungal activities. Molecular hybridization techniques leverage its structural features to create novel chemotypes that simultaneously address multiple biological targets, offering advantages in resistance management [3] [10].
In agrochemical applications, derivatives synthesized from this pyrimidine core have shown exceptional performance against economically significant plant pathogens. When incorporated into pyrimidine-oxadiazole hybrid structures, the resulting compounds demonstrate nanomolar-level efficacy against Botrytis cinerea (gray mold), with EC₅₀ values as low as 0.011 μM—significantly outperforming conventional fungicides like Pyrimethanil (EC₅₀ 0.262 μM). The molecular framework also provides structural basis for novel ALS (acetolactate synthase) inhibitors effective against resistant weed species. Greenhouse evaluations of pyrimido[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives synthesized from this intermediate show 100% inhibition of key weed species (Amaranthus retroflexus, Echinochloa crusgalli) at 100 mg/L concentrations, validating its role in developing next-generation herbicides [3] [10].
Table 3: Biological Activities of Key Derivatives
Derivative Class | Target Organism/Enzyme | Activity Metrics | Reference Compound |
---|---|---|---|
Pyrimidine-oxadiazole hybrids | Botrytis cinerea (fungus) | EC₅₀ 0.011 μM (in vitro) | Pyrimethanil (EC₅₀ 0.262 μM) |
Tobacco Mosaic Virus | EC₅₀ 0.42 μM (protective activity) | Ningnanmycin (EC₅₀ 0.60 μM) | |
Pyrimido-triazolo-pyrimidines | Acetolactate synthase (weed) | IC₅₀ 0.82 μM (compound 7) | Bispyribac-sodium (IC₅₀ 0.15 μM) |
Amaranthus retroflexus (weed) | 100% inhibition at 100 mg/L | Penoxsulam (95% at 100 mg/L) |
Pharmaceutical applications exploit the compound's hydrogen-bonding capabilities and metal-coordinating properties to design enzyme inhibitors. Molecular docking studies confirm that derivatives maintain key interactions with biological targets through hydrogen bonding between the pyrimidine hydroxy group and active site residues (e.g., SER-17, ARG-43, and SER-39 in succinate dehydrogenase). The trifluoromethyl group engages in hydrophobic interactions with enzyme pockets that are sterically restrictive, contributing to binding specificity. These features have been leveraged to develop camptothecin analogs such as 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20S)-camptothecin with improved topoisomerase I inhibition and reduced susceptibility to drug efflux mechanisms. The compound's structural features also facilitate the synthesis of kinase inhibitors where the pyrimidine core acts as an adenine mimetic, competitively binding to ATP sites while the trifluoromethyl group occupies adjacent hydrophobic regions inaccessible to water molecules [1] [3] [7].
The synthetic versatility of this intermediate enables efficient late-stage functionalization critical for structure-activity relationship (SAR) studies. The hydroxy group undergoes smooth O-alkylation with halogenated intermediates to introduce diverse pharmacophores, while the electron-deficient ring undergoes regioselective substitution at position 2 when activated by the trifluoromethyl group. Halogenation at the 5-methyl group provides handles for cross-coupling reactions, enabling rapid generation of chemical libraries. These libraries have yielded compounds with IC₅₀ values below 1 μM against several therapeutically relevant targets, including tyrosine kinases and viral polymerases, demonstrating the scaffold's significance in modern drug discovery pipelines. The compound thus serves as a molecular hub where structural modifications translate to tailored biological activities across therapeutic and agrochemical domains [3] [7] [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0